N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide
Description
N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group and a sulfonylethyl chain linked to a phenylacetamide moiety. This structure combines a sulfonyl bridge, aromatic substituents, and a secondary acetamide, making it a candidate for diverse pharmacological applications. Its design shares motifs with antipsychotics, anticonvulsants, and kinase inhibitors, where piperazine and sulfonyl groups are common pharmacophores .
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c21-18-7-4-8-19(16-18)23-10-12-24(13-11-23)28(26,27)14-9-22-20(25)15-17-5-2-1-3-6-17/h1-8,16H,9-15H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYAQZKZDOGQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides under basic conditions.
Attachment of the Phenylacetamide Moiety: The phenylacetamide group is attached through amide bond formation, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the phenylacetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .
Scientific Research Applications
Neurological Research
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide has shown promise in treating neurological disorders due to its interaction with neurotransmitter systems, particularly dopamine receptors. Research indicates that compounds with similar structures exhibit high affinities for dopamine D4 receptors, which are implicated in various neurological conditions .
Anticonvulsant Activity
A study focused on derivatives of N-(2-(4-phenylpiperazin-1-yl)acetamide found that modifications to the piperazine structure can enhance anticonvulsant activity. This suggests that this compound may also have potential as an anticonvulsant agent .
Antimicrobial Properties
The sulfonamide group in this compound has been linked to various biological activities, including antimicrobial effects. In studies involving similar piperazine derivatives, significant antibacterial and antifungal activities were observed, indicating that this compound could be explored for its potential as an antimicrobial agent .
Industrial Applications
In the pharmaceutical industry, compounds like this compound are valuable for drug development due to their unique structures and biological activities. They can serve as intermediates in the synthesis of novel therapeutic agents targeting a range of diseases, including neurological disorders and infections .
Case Study 1: Anticonvulsant Activity
A study synthesized a series of N-substituted phenylacetamides and evaluated their anticonvulsant activity in animal models. The findings suggested that certain modifications to the piperazine moiety significantly enhanced their efficacy against seizures, highlighting the potential of this compound as a candidate for further development .
Case Study 2: Antimicrobial Screening
Research on sulfonamide derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against various pathogens. This study emphasized the importance of structural modifications in enhancing antimicrobial efficacy and provided insights into possible applications in treating infections .
Mechanism of Action
The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. This can result in therapeutic effects, such as anti-inflammatory or analgesic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Structural Differences :
- The fluorophenyl moiety in the analog could influence metabolic stability due to fluorine’s electronegativity .
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-Fluorophenyl)acetamide ()
- Structural Differences :
- The ethyl spacer may confer conformational flexibility, affecting binding kinetics at target receptors .
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)acetamide ()
- Structural Differences :
N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide ()
- Structural Differences :
- Implications :
Molecular Interactions and Physicochemical Properties
Biological Activity
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring, a sulfonamide group, and an acetamide moiety. The chemical formula is with a molecular weight of approximately 450.0 g/mol. Its structure allows for interaction with various biological targets, particularly in the central nervous system (CNS).
The compound's mechanism of action is primarily attributed to its ability to interact with neurotransmitter receptors in the CNS. The piperazine ring is known to modulate neurotransmitter activity, while the sulfonamide group enhances binding affinity to these receptors. The benzamide moiety contributes to the compound's stability and bioavailability, making it a suitable candidate for pharmacological studies.
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing piperazine rings can inhibit bacterial growth effectively. In vitro evaluations demonstrated that certain derivatives displayed antibacterial activity comparable to standard antibiotics such as ciprofloxacin .
| Compound | Activity | Standard Comparison |
|---|---|---|
| Compound 5 | Anticancer | Lower than 5-fluorouracil |
| Compound 3 | Antimicrobial | Comparable to ciprofloxacin |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. For example, MTT assays have indicated that certain derivatives show promising anticancer activity against specific cancer cell lines, although they are less potent than established chemotherapeutics like 5-fluorouracil .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative disorders like Alzheimer's disease. The IC50 values for some derivatives were significantly lower than standard inhibitors, indicating strong potential for therapeutic applications .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study demonstrated that synthesized piperazine derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated that modifications in the structure influenced the degree of activity observed .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins. The results suggested favorable interactions with amino acids in target enzymes, supporting their potential as effective inhibitors .
- Therapeutic Applications : Ongoing research is exploring the use of this compound in treating neurological disorders due to its ability to modulate neurotransmitter systems effectively. Its dual action as both an antimicrobial and anticancer agent makes it a versatile candidate for further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
